molecular formula C6H9N9O3 B103704 Melamine cyanurate CAS No. 16133-31-6

Melamine cyanurate

Cat. No. B103704
CAS RN: 16133-31-6
M. Wt: 255.2 g/mol
InChI Key: ZQKXQUJXLSSJCH-UHFFFAOYSA-N
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Description

Melamine cyanurate, also known as melamine–cyanuric acid adduct or melamine–cyanuric acid complex, is a crystalline complex formed from a 1:1 mixture of melamine and cyanuric acid . It is not a salt despite its non-systematic name melamine cyanurate . The complex is held together by an extensive two-dimensional network of hydrogen bonds between the two compounds . It is used as a flame retardant, most commonly in polybutylene terephthalate (PBT), polyamide 6 (nylon 6) and polyamide 6,6 (nylon 6:6) .


Synthesis Analysis

Melamine cyanurate is synthesized by evaporation of an aqueous solution containing equimolar quantities of melamine and cyanuric acid . The synthesized compound has been subjected to various characterizations like Powder XRD, FT-IR, TG-DTG, SEM, and SHG .


Molecular Structure Analysis

Melamine cyanurate has a molecular formula of C6H9N9O3, an average mass of 255.194 Da, and a Monoisotopic mass of 255.082840 Da .


Chemical Reactions Analysis

The substance is best described as a melamine-cyanuric acid complex, or non-covalent adduct . The two compounds do not form a salt as suggested by its colloquial name melamine cyanurate .


Physical And Chemical Properties Analysis

Melamine cyanurate possesses key properties such as Flame Retardancy, Thermal Stability, Chemical Stability, Low Volatility, and Compatibility . It exhibits high thermal stability, allowing it to withstand elevated temperatures without significant degradation .

Scientific Research Applications

Toxicity and Health Effects

  • Effects on Body Weight and Kidney : Melamine combined with cyanuric acid can inhibit the body weight increase in female SD rats and lead to crystal formation in the kidney, destroying renal tubules and glomeruli (Wu De-sheng, 2011).
  • Reproductive Toxicity : In male mice, exposure to both melamine and cyanuric acid can cause reproductive toxicity, affecting testis health and sperm morphology, potentially leading to renal failure (R. Yin et al., 2013).
  • Hemolysis of Erythrocytes : The insoluble melamine-cyanurate complex can damage human erythrocyte membranes, inducing hemolysis and other membrane damages (Cui Wang et al., 2010).
  • Impact on Immune Function : Exposure to melamine with or without cyanuric acid can significantly impact the immune function in ovalbumin-sensitized mice, altering cytokine content and lymphocyte profiles (R. Yin et al., 2017).

Environmental Presence and Risk Assessment

  • Occurrence in Environment : Melamine and its derivatives are present in various environmental settings, including swimming pools, wastewater, and surface water, with cyanuric acid being the major compound in most samples (Hongkai Zhu & K. Kannan, 2019).
  • Distribution in Indoor Dust : Melamine and its derivatives are found in indoor dust from various countries, suggesting widespread use in household products and potential human exposure (Hongkai Zhu & K. Kannan, 2018).

Industrial Applications

  • Use in Polymer Manufacturing : Melamine cyanurate is used as a flame retardant in nylon polymer, with specific analytical methods developed for its quantification in nylon 6/6,6 co-polymer (D. Hamilton & Patrick A. O'Neal, 2003).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been considered to be more toxic than either melamine or cyanuric acid alone . A toxicology study conducted after recent pet food recalls concluded that the combination of melamine and cyanuric acid in diet does lead to acute kidney injury in cats .

Future Directions

Melamine cyanurate, both with mica and a fluxing agent, creates a structure with almost the same interactions . The highest values in dynamic viscosity for the Cyan_5 composite can be the result of the strongest interactions, which are created between filler particles connected by the low-molecular MCA .

properties

IUPAC Name

1,3,5-triazinane-2,4,6-trione;1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6N6.C3H3N3O3/c4-1-7-2(5)9-3(6)8-1;7-1-4-2(8)6-3(9)5-1/h(H6,4,5,6,7,8,9);(H3,4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQKXQUJXLSSJCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)N)N)N.C1(=O)NC(=O)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

76067-50-0
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, polymer with 1,3,5-triazine-2,4,6-triamine
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DSSTOX Substance ID

DTXSID3068043
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1)
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Molecular Weight

255.20 g/mol
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Physical Description

Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:1)
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Product Name

Melamine cyanurate

CAS RN

16133-31-6, 37640-57-6
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compd. with 1,3,5-triazine-2,4,6-triamine (1:?)
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Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, compound with 1,3,5-triazine-2,4,6-triamine
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Synthesis routes and methods I

Procedure details

The solid lubricant of this invention is prepared from melamine and cyanuric acid or isocyanuric acid by various methods identified in (a) and (b) (i) through (iii) below. A melamine/isocyanuric acid adduct produced by reacting equimolar amounts of melamine and isocyanuric acid has a sublimation temperature of about 440° C. as measured by differential thermal analysis, and can be clearly distinguished from melamine and isocyanuric acid which sublime at 350° C. and 390° C., respectively.
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Synthesis routes and methods II

Procedure details

An amount 98.2 g of melamine, 100.6 g of isocyanuric acid (molar ratio 1:1) and 28.5 g of a polycarbonate were charged into a four-necked flask equipped with a condenser and a stirrer, further a solvent mixture comprising 2000 g of tetrahydrofuran and 222 g of water was added and then heating was initiated under stirring. After the temperature in the system reached 62° C. in about one hour, the mixture was aged at the same temperature for one hour and 20 minutes to complete the reaction. Subsequently, the solvent was filtered off, and the product was dried under reduced pressure at 50° C. for 5 hours, followed by pulverization to give a melamine-cyanuric acid adduct subjected to surface treatment.
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222 g
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Synthesis routes and methods III

Procedure details

Steam was applied to the jacket, the agitator was actuated at low speed, and the mixture was heated to 135° C. The isocyanuric acid was solubulized by the caustic soda into a thin opaque fluid. While maintaining agitation and a temperature of 135° C., melamine powder amounting to 22 pounds, having a mean particle size of 25 microns, was added through the top addition port. The opaque fluid became very white in color and thickened as the chemical reaction to form the very insoluble melamine cyanurate adduct took place. The agitation was continued at 135° C. until the reaction was completed and the product adduct was evenly distributed throughout the thick fluid.
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Synthesis routes and methods IV

Procedure details

With this solubulized isocyanuric acid, is mixed and reacted melamine, until fine particles of insoluble melamine cyanurate adduct are formed, which amounts to between 70 and 85 percent of the fire retardant concentrate, and evenly distributed throughout the aqueous thermoplastic polymer.
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Synthesis routes and methods V

Procedure details

As the urea granules continued to roll a thin layer of the MDI-isocyanuric acid liquid was sprayed onto the urea, amounting to 40.0 grams. One minute time was allowed for the reaction of the MDI with the urea, and then polyol-melamine amounting to 40.0 grams was sprayed on top of the MDI-isocyanuric layer. The layers were allowed 1 minute at 95° C. to react. The melamine and isocyanuric acid reacted to form very fine particles of melamine cyanurate and the MDI and polyol reacted and polymerized to form very strong water insoluble polyurethane resin. The sprays of the MDI-isocyanuric acid, and the polyol-melamine layers were repeated until a total of 240.0 grams coatings were applied. After a final 2 minutes reaction time, the coated urea was cooled to ambient temperature and evaluated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Melamine cyanurate
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
3,550
Citations
L He, Y Liu, M Lin, J Awika, DR Ledoux, H Li… - … and Instrumentation for …, 2008 - Springer
… acid, and melamine cyanurate were measured using surface-… (cyanuric acid and melamine cyanurate) were characterized … -like crystals of melamine cyanurate formed instantly, which …
Number of citations: 178 link.springer.com
V Sangeetha, N Kanagathara, R Sumathi… - J …, 2013 - downloads.hindawi.com
… the present work, melamine cyanurate has been synthesized and characterized by subjecting it to various studies like XRD, FT-IR, and TG-DTG, and results are discussed in detail. …
Number of citations: 35 downloads.hindawi.com
A Casu, G Camino, M De Giorgi, D Flath… - Polymer Degradation …, 1997 - Elsevier
… Melamine cyanurate (MC) acts as a fire retardant for a Nylon 6,6-Nylon 6 copolymer … This study confirms that the action of melamine cyanurate in polyamide is not completely understood…
Number of citations: 123 www.sciencedirect.com
RC Dante, P Martín-Ramos… - Journal of Solid State …, 2013 - Elsevier
… (1)) was carried out starting directly from melamine cyanurate—the adduct of … melamine cyanurate, which sublimates around 430 C. In our report, the results of the melamine cyanurate …
Number of citations: 63 www.sciencedirect.com
W Tao, J Li - Applied Surface Science, 2018 - Elsevier
In this paper, nitrogenous bases adenine (A), guanine (G), cytosine (C), and uracil (U), were used to tailor the hydrogen-bonded network of melamine cyanurate (MCA) and were noted …
Number of citations: 63 www.sciencedirect.com
S Xu, J Li, Q Ye, L Shen, H Lin - Journal of Colloid and Interface Science, 2021 - Elsevier
… In this study, a strategy to combine aluminum hydroxide (ATH) and melamine cyanurate (MCA) with EVA was proposed to prepare the EVA composite materials with high flame …
Number of citations: 73 www.sciencedirect.com
A Sut, E Metzsch-Zilligen, M Großhauser, R Pfaendner… - Polymer Testing, 2019 - Elsevier
The multicomponent flame retardant system of melamine polyphosphate (MPP), melamine cyanurate (MC) and aluminum diethylphosphinate (AlPi) is proposed and investigated for …
Number of citations: 68 www.sciencedirect.com
P Gijsman, R Steenbakkers, C Fürst… - Polymer Degradation and …, 2002 - Elsevier
It is known that the effectiveness of melamine cyanurate (MC) is higher in PA66 than in PA6. In this paper the differences in the degradation chemistries of PA6 and PA66 and the …
Number of citations: 169 www.sciencedirect.com
C Wang, X Qin, B Huang, F He, C Zeng - Biochemical and Biophysical …, 2010 - Elsevier
… The insoluble melamine–cyanurate complex is able to cause … The melamine–cyanurate complexes may share same … The insoluble melamine–cyanurate complexes may share same …
Number of citations: 84 www.sciencedirect.com
N Orekhov, N Kondratyuk, M Logunov… - Crystal Growth & …, 2021 - ACS Publications
… Despite the fact that melamine cyanurate cocrystals are known for their extraordinary H-bonding, we prove that in the early stages of nucleation from aqueous solution π−π-stacking …
Number of citations: 13 pubs.acs.org

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